molecular formula C9H6N2OS B3373089 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile CAS No. 949980-44-3

2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B3373089
CAS No.: 949980-44-3
M. Wt: 190.22 g/mol
InChI Key: PKGUQPODFNOKNG-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile (CAS 949980-44-3) is a high-purity chemical compound supplied for research and development applications. This specialized heterocyclic building block features a molecular formula of C9H6N2OS and a molecular weight of 190.22 g/mol . Its unique structure, incorporating both oxazole and thiophene rings, makes it a valuable intermediate in medicinal chemistry and material science research, particularly for the synthesis of more complex molecules and pharmacologically active compounds . Researchers utilize this nitrile-functionalized intermediate in various synthetic pathways, including cyclization reactions and as a precursor for heterocyclic amides and carboxylic acids. The compound requires careful handling; it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and operations should be conducted in a well-ventilated area . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-3-7-6-12-9(11-7)8-2-1-5-13-8/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGUQPODFNOKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for the Construction of 2 2 Thiophen 2 Yl 1,3 Oxazol 4 Yl Acetonitrile and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals several potential pathways for its construction. The primary focus lies on the strategic disconnection of the 1,3-oxazole ring, which dictates the selection of key precursors derived from thiophene (B33073) and acetonitrile (B52724) synthons.

Strategic Disconnections Leading to the 1,3-Oxazole Ring

Two principal retrosynthetic disconnections of the oxazole (B20620) ring are considered, based on the Robinson-Gabriel and Van Leusen synthesis methodologies.

Disconnection Strategy A (Robinson-Gabriel Approach): This strategy involves the disconnection of the O1-C2 and C4-C5 bonds of the oxazole ring. This leads back to a key intermediate, an α-acylamino ketone. For the target molecule, this precursor is N-(1-cyano-2-oxo-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. This intermediate can be further disconnected into two primary building blocks: an α-aminoketone derivative and a thiophene acylating agent. A more practical variant involves the reaction between an α-haloketone, such as 2-bromo-1-(thiophen-2-yl)ethanone, and an amide, like thiophene-2-carboxamide, to form an intermediate that can be cyclized. To incorporate the cyanomethyl group, a precursor like aminoacetonitrile is required, which would react with an activated thiophene-2-carboxylic acid derivative and subsequently be cyclized.

Disconnection Strategy B (Van Leusen Approach): This approach disconnects the C4-C5 and O1-C5 bonds. The standard Van Leusen synthesis yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, a modified, one-pot procedure allows for the synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgmdpi.comnih.gov This retrosynthetic route disconnects the target molecule into thiophene-2-carboxamide (source for the C2-substituent and N3-O1 fragment), an aldehyde, and a haloacetonitrile, which are precursors for the C4-C5 fragment. A more direct variant for the target molecule would involve the reaction of TosMIC, an aldehyde, and an aliphatic halide. organic-chemistry.org

Preparation of Thiophene-2-yl Building Blocks

The synthesis of the target molecule relies on readily accessible building blocks derived from thiophene. Key precursors include activated carboxylic acid derivatives and α-haloketones.

Thiophene-2-carbonyl chloride: This is a crucial acylating agent. It can be prepared from thiophene by reaction with oxalyl chloride at elevated temperatures in an autoclave, yielding the product in moderate yields. google.com Another route involves the treatment of 2-acetylthiophene with sulfuryl chloride and disulfur dichloride. A common laboratory-scale method is the reaction of thiophene-2-carboxylic acid with thionyl chloride (SOCl₂).

Thiophene-2-carboxamide: This amide is a key precursor, particularly for Robinson-Gabriel-type syntheses. It is typically prepared by the reaction of thiophene-2-carbonyl chloride with aqueous ammonia (B1221849) or by other amidation procedures. mdpi.comnih.gov

2-Bromo-1-(thiophen-2-yl)ethanone: This α-haloketone is a vital precursor for both Robinson-Gabriel and other oxazole syntheses like the Bredereck reaction. It is synthesized by the bromination of 2-acetylthiophene. 2-Acetylthiophene itself can be prepared in high yield via the Friedel-Crafts acylation of thiophene with acetic anhydride, often using a catalyst like phosphoric acid. acs.org

Table 1: Synthesis of Key Thiophene-2-yl Precursors
PrecursorStarting Material(s)Key Reagents/Conditions
Thiophene-2-carbonyl chlorideThiopheneOxalyl chloride, 200 °C, autoclave google.com
Thiophene-2-carboxamideThiophene-2-carbonyl chlorideAmmonia
2-Bromo-1-(thiophen-2-yl)ethanone2-AcetylthiopheneBromine (Br₂)

Acetonitrile-Derived Synthon Preparation

The cyanomethyl group at the C4 position of the oxazole ring necessitates a synthon capable of introducing this functionality.

Aminoacetonitrile: This compound is a key precursor for the Robinson-Gabriel pathway. It can be synthesized industrially from glycolonitrile through a reaction with ammonia. wikipedia.org On a laboratory scale, it can be prepared via the Strecker synthesis, which involves the reaction of formaldehyde, ammonia, and a cyanide source like sodium cyanide. google.comaanda.org Due to its instability, it is often handled as a more stable salt, such as aminoacetonitrile hydrochloride. wikipedia.orggoogle.com

Classical and Modern Approaches to 1,3-Oxazole Ring Formation

The construction of the 2,4-disubstituted oxazole core of the target molecule can be achieved through established cyclization reactions.

Robinson-Gabriel Synthesis and Variants for 1,3-Oxazole Ring Closure

The Robinson-Gabriel synthesis is a powerful method for forming oxazoles via the intramolecular cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.compharmaguideline.com This reaction is typically catalyzed by strong acids.

The general mechanism involves the protonation of one of the carbonyl oxygens of the α-acylamino ketone, followed by nucleophilic attack by the other carbonyl oxygen to form a five-membered cyclic intermediate (an oxazoline (B21484) derivative). Subsequent dehydration leads to the aromatic oxazole ring.

For the synthesis of 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile, a plausible route involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiophene-2-carboxamide. The resulting intermediate, an α-(amido)ketone, can then undergo cyclodehydration.

A wide range of cyclodehydrating agents can be employed for this transformation. Historically, concentrated sulfuric acid was used, but other reagents such as phosphorus pentoxide, phosphoryl chloride, and polyphosphoric acid are also effective. wikipedia.org

Table 2: Common Dehydrating Agents for Robinson-Gabriel Synthesis wikipedia.org
ReagentFormulaTypical Conditions
Sulfuric Acid (concentrated)H₂SO₄Heating
Phosphoryl ChloridePOCl₃Reflux in inert solvent
Polyphosphoric AcidPPAHeating
Trifluoroacetic Anhydride(CF₃CO)₂OEthereal solvent, often for solid-phase synthesis

Van Leusen Oxazole Synthesis and its Applicability

The traditional Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base (like K₂CO₃) to produce 5-substituted oxazoles. organic-chemistry.org The aldehyde carbon becomes C5 of the oxazole ring. Therefore, the standard Van Leusen reaction is not directly applicable for synthesizing the 4-substituted target molecule.

However, a significant modification of this reaction allows for the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgmdpi.com This variant utilizes TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid as the solvent. organic-chemistry.org This approach is highly relevant for the synthesis of this compound.

In a potential synthetic route based on this modified Van Leusen reaction, thiophene-2-carbaldehyde would react with TosMIC and a suitable cyanomethyl halide (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base like potassium carbonate. The ionic liquid, such as [bmim][BF₄], serves as a recyclable and effective medium for the reaction. organic-chemistry.org This method is advantageous due to its operational simplicity, high yields, and environmentally friendlier conditions compared to some classical methods. organic-chemistry.org Aromatic aldehydes with electron-withdrawing groups have shown higher reactivity in this system. organic-chemistry.orgmdpi.com

Metal-Catalyzed Cyclization and Other Transition Metal-Mediated Routes

Transition metal catalysis offers powerful and versatile methods for the synthesis of oxazole rings, providing access to a wide range of substituted derivatives under mild conditions. strath.ac.uk These methods are particularly attractive for their efficiency, selectivity, and functional group tolerance.

One prominent approach involves the direct arylation of pre-formed oxazole rings. For instance, a palladium/copper co-catalyzed system has been developed for the direct arylation of 4-substituted oxazoles with various aryl bromides. innovareacademics.in This method allows for the efficient synthesis of 2,4-disubstituted oxazoles. innovareacademics.in The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, with a base such as KOH in a solvent like dimethoxyethane (DME). innovareacademics.in This strategy could be adapted for the synthesis of the target molecule by using a 4-(cyanomethyl)oxazole precursor and 2-bromothiophene.

Copper-catalyzed reactions are also prevalent in oxazole synthesis. For example, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to furnish 2,4-disubstituted oxazoles. tandfonline.com Furthermore, a novel synthesis of benzoxazoles has been described using a copper catalyst [Cu(OTf)₂]/O₂ system. ijpsonline.com While not directly applicable to the target molecule, these examples highlight the utility of copper in mediating oxazole ring formation.

Other transition metals like rhodium and nickel have also been employed in the direct arylation of oxazoles. beilstein-journals.org For example, Rh(I)-catalyzed direct coupling of azoles with halides has been developed, and Ni(II)-catalyzed direct arylation of oxazoles with arylboronic acids has also been reported. innovareacademics.in Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient one-step synthesis of 2,5-disubstituted oxazoles. rsc.org

A summary of representative metal-catalyzed reactions for oxazole synthesis is presented in the table below.

Catalyst SystemReactantsProduct TypeReference
Pd(PPh₃)₄ / CuI / KOH4-Substituted oxazole, Aryl bromide2,4-Disubstituted oxazole innovareacademics.in
Cu(OTf)₂Diazoketone, Amide2,4-Disubstituted oxazole tandfonline.com
Ni(II)Oxazole, Arylboronic acidArylated oxazole innovareacademics.in
Co(III)N-Pivaloyloxyamide, Alkyne2,5-Disubstituted oxazole rsc.org

Multi-Component Reactions (MCRs) Incorporating Oxazole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of oxazole scaffolds, which could be adapted for the preparation of this compound.

The van Leusen oxazole synthesis is a classic example of an MCR that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com This reaction proceeds under mild, basic conditions and has been widely used to prepare a variety of oxazole derivatives. nih.gov For the synthesis of the target molecule, a thiophene-2-carboxaldehyde could be reacted with a suitable isocyanide bearing a protected or precursor form of the acetonitrile group.

Another relevant MCR is the Ugi reaction, which involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov The resulting α-acylamino amide can be further manipulated to form an oxazole ring. For instance, a tandem Ugi/Robinson–Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov In this approach, an arylglyoxal, an amine, a carboxylic acid, and an isocyanide are reacted to form an intermediate that undergoes cyclodehydration to yield the oxazole. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) reaction is another versatile MCR that can be used to synthesize various heterocyclic scaffolds. researchgate.net In a modification of this reaction, an intermediate imine undergoes nucleophilic addition of an isonitrile, followed by intramolecular cyclization and dehydration to afford a 3-aminoimidazo[1,2-a]pyridine. rsc.org While not directly yielding an oxazole, this highlights the potential of isocyanide-based MCRs in heterocyclic synthesis.

The following table summarizes key MCRs applicable to oxazole synthesis.

Reaction NameKey ReactantsProduct TypeReference
van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)5-Substituted oxazole ijpsonline.comnih.govmdpi.com
Ugi/Robinson–Gabriel SequenceArylglyoxal, Amine, Carboxylic acid, Isocyanide2,4,5-Trisubstituted oxazole nih.gov

Novel Annulation Strategies for 4-Substituted Oxazoles

Recent advances in organic synthesis have led to the development of novel annulation strategies for the construction of substituted oxazoles. These methods often involve the formation of the oxazole ring from acyclic precursors through cyclization reactions.

One such strategy is the [4+1] annulation, where a four-atom component reacts with a one-atom component to form a five-membered ring. For example, a copper-catalyzed [4+1] annulation of primary amines with ynamide-derived buta-1,3-diynes has been reported for the synthesis of N-aryl/alkyl substituted 2,5-diamidopyrroles. rsc.org While this example leads to a pyrrole, the underlying principle of [4+1] annulation could be applied to oxazole synthesis using appropriate starting materials.

Another approach involves a [3+2] annulation/olefination cascade. A copper-catalyzed reaction between amides and I(III)/P(V)-hybrid ylides has been developed for the synthesis of 2,4-disubstituted oxazoles, avoiding the use of hazardous α-diazoketones. thieme-connect.de

Brønsted acid-catalyzed cyclization of α-diazoketones with amides also provides a metal-free route to 2,4-disubstituted oxazoles. nih.gov This method is characterized by its mild reaction conditions.

Palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been shown to produce tricyclic 2-benzazepines. acs.org Although this leads to a different heterocyclic system, it demonstrates the innovative use of transition metals in annulation reactions.

A summary of these novel annulation strategies is provided in the table below.

Annulation StrategyKey ReactantsCatalyst/ConditionsProduct TypeReference
[3+2] Annulation/OlefinationAmides, I(III)/P(V)-hybrid ylidesCu(acac)₂2,4-Disubstituted oxazoles thieme-connect.de
Brønsted Acid-Catalyzed Cyclizationα-Diazoketones, AmidesTrifluoromethanesulfonic acid (TfOH)2,4-Disubstituted oxazoles nih.gov

Methods for Installing and Modifying the Acetonitrile Group

The acetonitrile moiety is a critical component of the target molecule. Its installation and subsequent modification require specific synthetic strategies.

Direct Cyanation Reactions on Precursors

Direct cyanation of a suitable precursor is a straightforward approach to introduce the nitrile group. This can be achieved through various methods, including palladium-catalyzed cyanation of aryl or heteroaryl halides. nih.gov For the synthesis of this compound, a precursor such as 4-(halomethyl)-2-(thiophen-2-yl)-1,3-oxazole could be subjected to cyanation.

A palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides using K₄[Fe(CN)₆]·3H₂O as a non-toxic cyanide source has been developed. nih.gov This method is effective for a wide range of substrates, including those containing sensitive functional groups. Another mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media has also been reported. acs.org

A two-step cyanomethylation protocol offers an alternative to direct cyanation. nih.gov This involves a palladium-mediated cross-coupling reaction to introduce an isoxazole unit, which then releases the cyanomethylene function under thermal or microwave-assisted conditions. nih.gov

An oxazole-based masked CN source, (5-methyl-2-phenyloxazol-4-yl)boronic acid, has been used in a cyanide-free continuous-flow process for the cyanation of sp² and sp carbons. scilit.com

Conversion of Other Functional Groups to Nitriles

An alternative to direct cyanation is the conversion of other functional groups into a nitrile. This is a common and versatile strategy in organic synthesis.

Aldehydes are readily converted to nitriles in a one-pot process. organic-chemistry.org For instance, various aliphatic, aromatic, and heterocyclic aldehydes can be transformed into the corresponding nitriles using nickel-catalyzed oxidation with tetrabutylammonium peroxydisulfate in the presence of ammonium (B1175870) hydrogen carbonate. organic-chemistry.org Another method involves heating aldehydes with hydroxylamine hydrochloride in N-methylpyrrolidone. organic-chemistry.org A heterogeneous reusable copper fluorapatite (CuFAP) catalyst has also been developed for the direct synthesis of nitriles from aldehydes. scirp.org

Primary amides can be dehydrated to form nitriles. A variety of reagents are available for this transformation.

The following table summarizes methods for converting functional groups to nitriles.

Starting Functional GroupReagents/ConditionsProductReference
AldehydeNi-catalyst, (NH₄)₂S₂O₈, NH₄HCO₃Nitrile organic-chemistry.org
AldehydeNH₂OH·HCl, N-methylpyrrolidoneNitrile organic-chemistry.org
AldehydeCuFAP catalyst, NH₂OH·HClNitrile scirp.org
Primary AmideDehydrating agentsNitrile

Functionalization at the Alpha-Carbon of the Acetonitrile Moiety

The α-carbon of the acetonitrile group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for the introduction of substituents at this position, providing a route to analogues of the target molecule.

The direct alkylation of acetonitrile can be challenging due to the increased acidity of the product, which can lead to dialkylation. sci-hub.se However, protocols have been developed to effect this transformation in reasonable yields by using an excess of lithioacetonitrile at low temperatures or by slowly adding lithioacetonitrile to the alkylating agent. sci-hub.se

The α-carbon of arylacetonitriles can also be functionalized. For example, a palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates has been reported for the synthesis of aryl acrylonitriles. nih.gov Medicinally important heterocyclic-containing acetonitriles, such as 2-(thiophen-2-yl)acetonitrile, are suitable reaction partners in this transformation. nih.gov

Radical-initiated C(sp³)–H bond oxidative functionalization of alkyl nitriles has also been explored. acs.org This approach allows for the formation of new bonds at the α-position of the nitrile.

Sustainable and Advanced Synthetic Techniques for Heterocycles

The paradigm of modern organic synthesis is shifting towards methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. This section explores several advanced techniques that align with the principles of sustainable chemistry for the synthesis of heterocyclic compounds.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of heterocycles, including thiophene-oxazole systems, focuses on improving atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste.

Key metrics are employed to quantify the "greenness" of a synthetic route. Atom Economy (AE) measures the efficiency of a reaction in converting the mass of reactants into the desired product. The Environmental Factor (E-factor) and Process Mass Intensity (PMI) are holistic metrics that quantify the amount of waste generated relative to the product. An ideal synthesis maximizes AE while minimizing the E-factor and PMI.

For a hypothetical green synthesis of a 2-(thiophen-2-yl)-1,3-oxazole core, one might consider a modified Hantzsch synthesis or a van Leusen reaction employing thiophene-2-carboxaldehyde. The table below illustrates a comparative analysis of green chemistry metrics for such a synthesis under conventional versus green conditions.

MetricConventional Synthesis (Hypothetical)Green Synthesis (Hypothetical)Principle of Green Chemistry Addressed
Atom Economy (AE)~60%>80% (e.g., via condensation/cyclization)Maximize Atom Economy
SolventChlorinated Solvents (e.g., Dichloromethane)Water, Ethanol, or Solvent-freeSafer Solvents and Auxiliaries
CatalystStoichiometric Acid/BaseCatalytic (e.g., solid acid, enzyme)Catalysis
Energy InputProlonged heating (reflux)Microwave irradiation, room temperatureDesign for Energy Efficiency
Process Mass Intensity (PMI)High (>100 kg waste/kg product)Low (<50 kg waste/kg product)Pollution Prevention

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. innovareacademics.inresearchgate.netespublisher.com This is due to efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction. innovareacademics.in The synthesis of oxazole derivatives, in particular, has benefited from this technology. semanticscholar.orgijpsonline.comijpsonline.com

Solvent-free, or solid-phase, reactions, especially when combined with microwave irradiation, represent a particularly green approach by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. organic-chemistry.orgtandfonline.com Classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen reactions, have been successfully adapted to these conditions. For instance, the Robinson-Gabriel synthesis, which traditionally requires harsh dehydrating agents, can be performed efficiently under microwave conditions using milder reagents. espublisher.com Similarly, the van Leusen synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can be accelerated under microwave irradiation. semanticscholar.orguobasrah.edu.iqnih.gov

The following table presents representative data for the microwave-assisted synthesis of oxazole derivatives analogous to the target compound, highlighting the significant reduction in reaction time and often improved yields.

Reaction TypeSubstratesConditionsReaction TimeYieldReference
van Leusen Oxazole SynthesisAryl aldehydes, TosMIC, K₃PO₄Isopropanol, 65°C, 350 W8 min92-95% semanticscholar.orgijpsonline.com
Robinson-Gabriel Synthesis2-Acylamino carbonyl compounds, Burgess reagentMicrowave irradiationMinutesHigh espublisher.com
Hantzsch-type Synthesisp-Substituted 2-bromoacetophenone, UreaDMF, Microwave irradiation20 minGood nih.gov
Erlenmeyer Synthesis (Azlactones)Hippuric acid, Aldehyde, MgO/Al₂O₃Solvent-free, Microwave irradiationShortGood innovareacademics.inijpsonline.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis, often providing high levels of stereoselectivity under mild conditions. For the synthesis of thiophene-oxazole structures, organocatalysis can be envisioned for the asymmetric construction of chiral oxazoline intermediates, which can then be oxidized to the corresponding oxazole. mdpi.com For example, the asymmetric aldol (B89426) reaction between an isocyanoacetate and an aldehyde, catalyzed by chiral amines or phosphines, can produce highly enantioenriched oxazolines. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. durham.ac.uk Lipases, in particular, have shown great versatility in catalyzing reactions such as aldol, Knoevenagel, and Michael reactions for the synthesis of various heterocycles. durham.ac.uk While a direct enzymatic synthesis of this compound has not been extensively reported, enzymes could be applied to key steps, such as the enantioselective reduction of a ketone precursor to a chiral alcohol or the hydrolysis of an ester group in a related analogue. researchgate.net

The table below outlines potential catalytic approaches for the synthesis of the target compound's core structure or its precursors.

ApproachCatalyst TypeTarget TransformationPotential Advantages
OrganocatalysisChiral Amines (e.g., Proline derivatives)Asymmetric Aldol reaction for chiral oxazoline synthesisHigh enantioselectivity, metal-free, mild conditions
OrganocatalysisChiral PhosphinesAsymmetric [3+2] cycloadditionAccess to chiral heterocycles from achiral starting materials ijpsonline.com
BiocatalysisLipases (e.g., Candida antarctica Lipase B)Knoevenagel condensation to form C=C bondGreen solvent (water), high selectivity, mild conditions durham.ac.uk
BiocatalysisHydrolasesEnantioselective hydrolysis of a nitrile or ester precursorHigh enantiopurity, aqueous media

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, residence time), and amenability to automation and scale-up. durham.ac.ukbeilstein-journals.org This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other high-value heterocyclic compounds.

The synthesis of oxazoles has been successfully demonstrated in continuous flow systems. For instance, a fully automated mesofluidic flow reactor has been used for the rapid on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system combines on-chip mixing with columns of solid-supported reagents, facilitating a rapid base-catalyzed intramolecular cyclization with residence times of only a few minutes. Such a setup could be adapted for the synthesis of this compound, allowing for safe, efficient, and scalable production.

The following table summarizes typical parameters and outcomes for the continuous flow synthesis of oxazole analogues.

ReactionReactor TypeFlow RateResidence TimeTemperatureThroughput/YieldReference
Oxazole Synthesis (Base-catalyzed cyclization)Packed-bed reactor (PS-BEMP)0.2 mL/min20-30 minAmbient or 85°CUp to 10 g scale, >80% yield durham.ac.uk
1,3,4-Oxadiazole (B1194373) Synthesis (Oxidative cyclization)Heated packed-bed (K₂CO₃)-10 minHeatedUp to 34 mmol/h, up to 93% yield beilstein-journals.org
Tetrazole SynthesisCoiled PFA tubing0.35 mL/min20 min190°CHigh yield core.ac.uk

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 2 2 Thiophen 2 Yl 1,3 Oxazol 4 Yl Acetonitrile and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. lcms.cz High-field instruments offer superior resolution and sensitivity, enabling detailed analysis of the proton and carbon environments within 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile and its derivatives. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the oxazole (B20620) ring, and the methylene (B1212753) group of the acetonitrile (B52724) substituent. The chemical shifts (δ) are influenced by the electronic effects of the heteroatoms and the aromatic systems. rsc.orgmodgraph.co.uk The protons of the thiophene ring typically appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The single proton on the oxazole ring (H-5) is expected to resonate as a singlet, also in the aromatic region, while the methylene protons (-CH₂CN) would appear as a singlet in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for thiophene and oxazole heterocycles. rsc.orgscispace.com

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Thiophene H-3'~7.6 (dd)~128.5
Thiophene H-4'~7.2 (dd)~128.0
Thiophene H-5'~7.8 (dd)~130.0
Thiophene C-2'-~132.0
Oxazole H-5~8.1 (s)~139.0
Oxazole C-2-~158.0
Oxazole C-4-~145.0
-CH₂CN~3.9 (s)~15.0
-CN-~117.0

While 1D NMR suggests the presence of the core fragments, 2D NMR experiments are essential to unequivocally establish the connectivity between these fragments. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the adjacent protons on the thiophene ring (H-3', H-4', and H-5'), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals for all protonated carbons, such as linking the thiophene proton signals to their corresponding thiophene carbon signals and the methylene proton signal to the methylene carbon.

Correlations from the thiophene protons (H-3' and H-5') to the oxazole C-2, confirming the link between the two rings.

Correlations from the methylene (-CH₂) protons to the oxazole carbons C-4 and C-5, and to the nitrile carbon (-CN), verifying the position of the acetonitrile substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is critical for determining the stereochemistry and conformation of more complex derivatives. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound. google.com

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). lcms.cz This precision allows for the confident determination of the elemental composition and molecular formula of the compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₆N₂OS. nih.govacs.org

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₉H₆N₂OS[M+H]⁺191.03281
C₉H₆N₂OS[M+Na]⁺213.01475

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺) to generate a characteristic pattern of daughter ions. Analyzing these fragments provides insight into the molecule's structure and stability. The fragmentation of the thiophene-oxazole scaffold is influenced by the relative stability of the aromatic rings and the nature of the substituent.

A plausible fragmentation pathway for protonated this compound could involve initial cleavage of the acetonitrile side chain or fragmentation across the oxazole ring, which is often the most labile part of such linked heterocyclic systems.

Table 3: Plausible MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
191.03151.02C₂H₂N[Thiophen-2-yl-oxazole]⁺
191.03111.01C₃H₂N₂O[Thiophen-2-yl-C≡S]⁺ (after rearrangement)
191.0383.98C₄H₃N₂OS[Thiophene]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency. researchgate.net

For this compound, the IR spectrum would be expected to show several key absorption bands. The most distinct would be the stretching vibration of the nitrile group (C≡N). Other important vibrations include the C=N and C-O stretching of the oxazole ring, and the C=C and C-S stretching vibrations characteristic of the thiophene ring. researchgate.net Aromatic C-H stretching and bending vibrations would also be present.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Nitrile StretchC≡N2240-2260
Aromatic C-H StretchAr-H3000-3100
C=N Stretch (Oxazole)C=N1620-1680
C=C Stretch (Thiophene/Oxazole)C=C1400-1600
Ring Breathing (Oxazole)C-O-C1050-1150
C-S Stretch (Thiophene)C-S690-800

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the acetonitrile, oxazole, and thiophene moieties.

The most prominent and unambiguous peak would be from the nitrile group (C≡N), which typically displays a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹. The conjugated heterocyclic system gives rise to a series of bands. The C=N stretching vibration of the oxazole ring is expected to appear in the 1600-1650 cm⁻¹ region. nih.gov The C-O-C stretching vibrations within the oxazole ring typically produce strong bands in the 1050-1250 cm⁻¹ range.

Vibrations associated with the thiophene ring include C=C stretching, which appears in the aromatic region around 1400-1500 cm⁻¹, and the C-S stretching mode, which is typically found at lower wavenumbers. Aromatic C-H stretching vibrations from both the thiophene and oxazole rings are anticipated above 3000 cm⁻¹. In related 1,3,4-oxadiazole (B1194373) derivatives, characteristic bands for C=N and C-O-C have been observed, supporting these assignments. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Acetonitrile (-C≡N)Stretching2200 - 2260Medium, Sharp
Oxazole (C=N)Stretching1600 - 1650Medium
Aromatic Rings (C=C)Stretching1400 - 1550Variable
Oxazole (C-O-C)Asymmetric Stretching1200 - 1250Strong
Aromatic C-HStretching> 3000Variable

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O, C-O), Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds.

For this compound, the symmetric stretching vibrations of the C=C bonds within the thiophene and oxazole rings are expected to produce strong signals in the Raman spectrum. These are often weak or absent in the FT-IR spectrum. The nitrile (C≡N) stretch, while visible in FT-IR, also typically yields a strong and sharp Raman signal. The symmetric "breathing" modes of the heterocyclic rings, which involve the expansion and contraction of the entire ring system, are also characteristic features in Raman spectra. The study of related five-membered heterocyclic rings like thiazole (B1198619) has demonstrated the utility of Raman spectroscopy in thoroughly characterizing their vibrational spectra. researchgate.net This complementary analysis allows for a more complete assignment of the molecule's vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, offers significant insights into its expected solid-state conformation. nih.gov

Studies on this analogue reveal that the molecule is nearly planar, with a very small dihedral angle between the oxazole and thiophene rings, on the order of 2-5 degrees. nih.gov This planarity suggests significant π-conjugation across the molecular backbone. The crystal packing is stabilized by a network of intermolecular interactions. In related structures, C-H···O hydrogen bonds and π-π stacking interactions between the heterocyclic rings of adjacent molecules are common, leading to the formation of a stable three-dimensional supramolecular architecture. nih.govscirp.org The inter-centroid distances for π-π interactions in these systems are typically in the range of 3.7 to 3.9 Å. nih.gov

Table 2: Representative Crystallographic Data for a Thiophene-Oxazole Analogue (2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Thiophene-Oxazole)2.65° / 4.55° (two molecules in asymmetric unit)
Intermolecular InteractionsC-H···O, C-H···π, π-π stacking
π-π Stacking Distance (Inter-centroid)3.767 Å and 3.867 Å

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The extended π-conjugated system formed by the thiophene and oxazole rings in this compound suggests that it will absorb light in the ultraviolet-visible (UV-Vis) region. This absorption corresponds to the promotion of electrons from lower-energy molecular orbitals (e.g., the highest occupied molecular orbital, HOMO) to higher-energy orbitals (e.g., the lowest unoccupied molecular orbital, LUMO).

Electronic Absorption Characteristics and Photophysical Properties

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands arising from π-π* electronic transitions within the conjugated aromatic system. In similar π-conjugated oxazole dyes, these transitions result in absorption maxima (λmax) in the UV or near-visible range. researchgate.net The incorporation of a thiophene ring, which acts as an electron-rich donor, connected to the oxazole system can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

Many molecules with this type of donor-acceptor architecture exhibit fluorescence, emitting light upon relaxation from the excited state. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states. researchgate.net

The photophysical properties, including the fluorescence quantum yield (the efficiency of light emission) and fluorescence lifetime, are often sensitive to the solvent environment. In polar solvents, molecules with significant ICT character may show a bathochromic (red) shift in their emission spectra due to the stabilization of the more polar excited state. Studies on related C3-symmetric molecules have shown that thiophene-containing systems can exhibit fluorescence, although sometimes with lower quantum yields than their furan-containing counterparts. figshare.comnih.gov

Table 3: Illustrative Photophysical Properties for π-Conjugated Thiophene-Containing Systems in Solution mdpi.com

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
T-BTDHexane43950930300.51
T-BTDTHF44854942100.82
TMS-T-BTDHexane45352028200.77
TMS-T-BTDTHF46256139800.72
(Data for 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl (B98337) derivative (TMS-T-BTD) are shown for illustrative purposes of solvatochromic effects in related heterocycles)

Computational Chemistry and Theoretical Investigations on 2 2 Thiophen 2 Yl 1,3 Oxazol 4 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

No dedicated DFT studies on 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile were found. Such calculations are fundamental for understanding the molecule's electronic behavior and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Specific data on the HOMO-LUMO energy gap, orbital distribution, and electronic transition properties for this compound are not available. This information is crucial for predicting its chemical reactivity and potential applications in materials science.

Conformational Analysis and Energy Minima

There is no published research detailing the conformational landscape, rotational barriers, or stable geometric isomers (energy minima) of this compound. This analysis is vital for understanding its three-dimensional structure and how it might interact with other molecules.

Vibrational Frequency Calculations and Spectroscopic Prediction

Calculations to predict the infrared (IR) and Raman spectra of this compound have not been reported. These theoretical predictions are essential for interpreting experimental spectroscopic data and confirming the molecule's structure.

NMR Chemical Shift Prediction and Validation

While experimental NMR is a standard characterization technique, theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound, and their validation against experimental data, are absent from the literature.

Molecular Modeling and Dynamics Simulations

Advanced molecular modeling, including simulations of the molecule's behavior over time, has not been applied to this specific compound in published studies.

Ligand-Target Interaction Modeling (Conceptual)

Without foundational computational data, any modeling of how this compound might interact with biological targets remains purely speculative. No conceptual or validated ligand-target interaction models for this molecule were found.

Conformational Sampling in Simulated Environments

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational sampling is a computational technique used to explore the potential energy surface of a molecule to identify its stable conformers and understand its dynamic behavior.

Molecular Dynamics (MD) simulations are a powerful tool for conformational sampling. In an MD simulation, the motion of atoms and molecules is simulated over time by numerically solving Newton's equations of motion. This provides a trajectory of the molecule's conformations, allowing for the exploration of its conformational space in a simulated environment, such as in a vacuum or in the presence of a solvent.

For this compound, the key dihedral angles that would be investigated are those around the single bonds connecting the thiophene (B33073) ring to the oxazole (B20620) ring, and the acetonitrile (B52724) group to the oxazole ring. By systematically rotating these bonds and calculating the potential energy at each step, a picture of the conformational landscape can be built.

Illustrative Rotational Profile:

The following table illustrates a hypothetical potential energy scan for the rotation around the single bond connecting the thiophene and oxazole rings. Please note this data is for illustrative purposes and is not the result of an actual simulation on the target molecule.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed (Sterically hindered)
601.5Gauche
1202.8Partially Eclipsed
1800.0Anti (Most stable)
2402.8Partially Eclipsed
3001.5Gauche

This is a hypothetical data table for illustrative purposes.

The results of such simulations can reveal the most probable conformations of the molecule in different environments, which is critical for understanding its interactions with other molecules, such as biological receptors.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of chemoinformatics, aiming to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are then used to predict the properties of new, unmeasured compounds.

The general workflow of a QSPR study involves:

Dataset Curation: Assembling a set of molecules with known properties.

Descriptor Calculation: Calculating a large number of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, geometrical, electronic).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest.

Model Validation: Rigorously testing the model's predictive power on an external set of molecules.

While a specific QSPR model for this compound has not been reported, the principles of QSPR can be applied to predict a wide range of its properties, including but not limited to, solubility, boiling point, and various biological activities.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of a molecule in a chemical reaction can be predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). DFT allows for the calculation of various electronic properties, often referred to as "reactivity descriptors," which provide insights into how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and is related to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, describe the resistance of a molecule to changes in its electron distribution.

Fukui Functions: These are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Illustrative Reactivity Descriptors:

The following table provides hypothetical DFT-calculated reactivity descriptors for this compound.

DescriptorHypothetical ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability
Chemical Hardness (η)2.65 eVMeasure of resistance to charge transfer
Electrophilicity Index (ω)1.5Global electrophilic nature

This is a hypothetical data table for illustrative purposes.

By analyzing these descriptors, one could predict, for instance, that an electrophilic attack is most likely to occur at the atom with the highest value of the Fukui function for nucleophilic attack.

Descriptor-Based Analysis for Structural Correlations

Descriptor-based analysis is the core of QSPR and chemoinformatic studies. It involves the calculation of a wide array of molecular descriptors that capture different aspects of a molecule's structure and the subsequent use of these descriptors to find correlations with its properties or activities.

For this compound, a variety of descriptors could be calculated, including:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms).

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

Illustrative Molecular Descriptors:

Here is a table of hypothetical molecular descriptors for the target compound.

Descriptor TypeDescriptor NameHypothetical Value
TopologicalWiener Index850
GeometricalMolecular Surface Area250 Ų
ElectronicDipole Moment3.5 D
PhysicochemicalLogP2.8

This is a hypothetical data table for illustrative purposes.

Once these descriptors are calculated for a series of related compounds, statistical methods can be employed to identify which descriptors are most influential in determining a particular property. This information is invaluable in the rational design of new molecules with desired characteristics.

Chemical Reactivity and Derivatization Studies of 2 2 Thiophen 2 Yl 1,3 Oxazol 4 Yl Acetonitrile

Transformations Involving the Nitrile Group

The acetonitrile (B52724) functional group (-CH₂CN) is a key site for derivatization. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic, which allows for a variety of addition and transformation reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base, often requiring elevated temperatures. weebly.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. lumenlearning.comlibretexts.org A series of proton transfer steps and tautomerization leads to the formation of the corresponding amide, 2-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)acetamide. Prolonged reaction time or harsher conditions will lead to the subsequent hydrolysis of the amide to yield 2-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)acetic acid and an ammonium (B1175870) salt. chemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com This process initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.orglibretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

Reaction Catalyst/Reagents Intermediate Product Final Product
Acid-Catalyzed Hydrolysis Dilute H₂SO₄ or HCl, Heat 2-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)acetamide 2-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)acetic acid

Reduction to Amines and Imine Derivatives

The nitrile group can be reduced to form primary amines. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 2-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)ethan-1-amine after an aqueous workup. Other reducing agents, such as catalytic hydrogenation, can also be employed, though this may also affect other functional groups in the molecule. The reduction process can sometimes be controlled to yield intermediate imines, although these are often reactive and readily converted to the final amine product.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

The acetonitrile moiety, specifically the activated methylene (B1212753) group adjacent to the nitrile, can participate in cycloaddition reactions. A notable example is the [3+2] dipolar cycloaddition with azides to form substituted triazoles. mdpi.com In this reaction, a base is used to deprotonate the α-carbon of the acetonitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of an organic azide. Subsequent intramolecular cyclization and protonation yield a 5-amino-1,2,3-triazole derivative. This reaction pathway has been demonstrated with analogous active methylene nitriles, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, which react with aromatic azides to form triazoles in good yields. mdpi.com Such cycloadditions are a powerful method for constructing five-membered heterocyclic rings. nih.govmdpi.com

Table 2: Example of [3+2] Cycloaddition with an Acetonitrile Derivative

Reactants Base/Solvent Product Type Reference

Nucleophilic Additions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. lumenlearning.com These reactions are analogous to the nucleophilic additions seen with carbonyl compounds. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. For 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile, reaction with a Grignard reagent (R-MgBr) would be expected to produce a β-keto imine intermediate, which upon hydrolysis would yield 1-(2-(thiophen-2-yl)-1,3-oxazol-4-yl)alkan-2-one.

Reactions on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution (EAS) reactions. nih.gov Its reactivity is generally greater than that of benzene (B151609). nih.gov

Electrophilic Aromatic Substitution (EAS) and Functionalization

The substituent already present on the thiophene ring, in this case, the -[1,3-oxazol-4-yl]acetonitrile group at the 2-position, directs the position of subsequent electrophilic attack. This substituent is electron-withdrawing in nature. For monosubstituted thiophenes bearing electron-withdrawing groups, the incoming electrophile is typically directed to the 4-position (meta to the sulfur atom). uobaghdad.edu.iq Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur primarily at the C4 position of the thiophene ring.

Table 3: Expected Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Reaction Reagents Expected Major Product
Nitration HNO₃/H₂SO₄ 2-[2-(4-Nitrothiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile
Bromination N-Bromosuccinimide (NBS) 2-[2-(4-Bromothiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile
Acylation Acyl chloride / AlCl₃ 2-[2-(4-Acetylthiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile

These reactions allow for the introduction of a wide array of functional groups onto the thiophene core, further expanding the synthetic utility of the parent molecule.

Metalation and Cross-Coupling Reactions

The presence of both thiophene and oxazole (B20620) rings, along with an acidic proton on the methylene bridge, offers multiple sites for metalation. However, the C5 position of the thiophene ring is particularly susceptible to deprotonation by strong bases, followed by reaction with various electrophiles. This reactivity is also harnessed in modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for the functionalization of heterocyclic compounds. tandfonline.comevitachem.com For derivatives of this compound that are halogenated on the thiophene ring (e.g., at the 5-position), C-C bond formation with various aryl or heteroaryl boronic acids can be achieved. Microwave-assisted protocols have been shown to accelerate these reactions significantly, often leading to high yields in short reaction times. evitachem.com Similarly, direct arylation methods have been developed for oxazoles, allowing for the formation of C-C bonds at either the C2 or C5 positions, depending on the solvent and ligand system employed. organic-chemistry.org

Coupling ReactionReagents & ConditionsPosition of FunctionalizationTypical Yields
Suzuki-Miyaura Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., DME, aq. dioxane), Heat/MicrowaveThiophene C5 (if pre-halogenated)Good to Excellent tandfonline.comevitachem.com
Direct Arylation Aryl/Heteroaryl halide, Pd catalyst, Phosphine ligand, Base, Solvent (Polar vs. Nonpolar)Oxazole C5 or C2Variable, depends on regioselectivity organic-chemistry.org
C-S Coupling Aryl/Aliphatic/Heteroaryl thiol, CuI catalyst, Base (e.g., K₂CO₃), Acetonitrile, MicrowaveThiophene C5 (if pre-halogenated)Good to Excellent rsc.org

Reactions on the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced compared to rings like benzene or thiophene. This makes it susceptible to a unique set of reactions that can either preserve or alter the ring structure.

Due to the electron-withdrawing nature of the nitrogen atom, the oxazole ring is generally electron-deficient and thus resistant to electrophilic substitution unless activated by electron-donating groups. tandfonline.compharmaguideline.com When such reactions do occur, they typically favor the C5 position. tandfonline.comclockss.org In the context of this compound, the thiophene ring is significantly more reactive towards electrophiles, meaning electrophilic attack will preferentially occur on the thiophene ring (primarily at its C5 position) rather than the oxazole ring. rsc.orgquora.com

Nucleophilic substitution on the oxazole ring is also uncommon and generally requires the presence of a good leaving group, such as a halogen. tandfonline.com The order of reactivity for halogen substitution by a nucleophile is C2 >> C4 > C5. tandfonline.com Direct nucleophilic attack on the unsubstituted oxazole ring of the title compound is unlikely and often leads to ring cleavage rather than substitution. pharmaguideline.com

Reaction TypePosition on Oxazole RingReactivity Notes
Electrophilic Attack C5 > C4 > C2Generally disfavored due to the electron-deficient nature of the ring. Requires activating groups. pharmaguideline.comchempedia.info
Nucleophilic Attack C2 > C4 > C5Requires a good leaving group; otherwise, ring-opening is a common outcome. tandfonline.compharmaguideline.com

The oxazole ring is thermally stable but can be opened under various chemical conditions. tandfonline.com Strong nucleophiles, certain reducing agents, and some oxidizing agents can induce ring cleavage. pharmaguideline.com For instance, reduction with reagents like nickel and aluminum alloy can lead to ring-opened products. tandfonline.comsemanticscholar.org

Furthermore, the oxazole ring can be transformed into other heterocyclic systems. A classic example is the conversion of an oxazole to an imidazole (B134444) in the presence of ammonia or formamide, which proceeds through a nucleophilic attack followed by ring cleavage and recyclization. pharmaguideline.com

Reaction TypeReagents/ConditionsOutcome
Reductive Cleavage Nickel-aluminum alloy in aq. KOHRing-opening to form acyclic products. tandfonline.comsemanticscholar.org
Oxidative Cleavage Cold KMnO₄, CrO₃, O₃Ring-opening. pharmaguideline.com
Ring Transformation Ammonia / FormamideConversion to the corresponding imidazole derivative. pharmaguideline.com
Diels-Alder Reaction Olefinic dienophileActs as a diene to form pyridine (B92270) derivatives after rearrangement. tandfonline.compharmaguideline.com

Reactivity of the Methylene Bridge at Position 4 of the Oxazole

The methylene (-CH₂) group situated between the oxazole ring and the nitrile (-CN) group is highly reactive. Both the adjacent aromatic ring and the strongly electron-withdrawing nitrile group contribute to the acidity of the methylene protons.

The protons on the carbon alpha to the nitrile group are acidic and can be readily removed by a moderately strong base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles.

A common and synthetically useful reaction is alkylation, where the carbanion is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond, leading to mono- or di-substituted acetonitrile derivatives.

Reaction StepReagentsIntermediate/Product
Proton Abstraction Base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., THF, DMF)Resonance-stabilized carbanion
Alkylation Alkyl halide (R-X)α-alkylated acetonitrile derivative
Dialkylation Excess Base and Alkyl halide (R-X)α,α-dialkylated acetonitrile derivative

The active methylene group is an excellent nucleophile for participating in condensation reactions with carbonyl compounds. For example, in a Knoevenagel-type condensation, this compound can react with aldehydes or ketones in the presence of a weak base (e.g., piperidine, ammonium acetate) as a catalyst. mdpi.com This reaction typically results in the formation of an α,β-unsaturated nitrile derivative, which is a valuable intermediate for further synthetic transformations. researchgate.net

ReactionCarbonyl SubstrateCatalystProduct Type
Knoevenagel Condensation Aldehydes (R-CHO)Weak base (e.g., piperidine)α,β-unsaturated nitrile
Knoevenagel Condensation Ketones (R-CO-R')Weak base (e.g., ammonium acetate)α,β-unsaturated nitrile

Mechanistic Investigations of Chemical Transformations Involving 2 2 Thiophen 2 Yl 1,3 Oxazol 4 Yl Acetonitrile

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of the 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile core can be approached through several established methods for oxazole (B20620) ring formation. Two prominent and plausible pathways are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis Pathway: This method involves the cyclodehydration of a 2-acylamino-ketone. synarchive.comwikipedia.orgpharmaguideline.com For the synthesis of the target molecule, the pathway would commence with the acylation of an appropriate aminoketone with a thiophene-2-carbonyl derivative. The resulting N-(1-cyano-2-oxopropyl)thiophene-2-carboxamide would then undergo intramolecular cyclization and dehydration, typically promoted by an acid catalyst such as sulfuric acid or polyphosphoric acid, to yield the desired oxazole ring. pharmaguideline.com

Van Leusen Oxazole Synthesis Pathway: This approach offers a direct route to the oxazole ring from an aldehyde. organic-chemistry.orgwikipedia.orgnih.gov The synthesis would likely start with thiophene-2-carboxaldehyde, which reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov

Derivatization Pathways: Derivatization of this compound can be anticipated at several reactive sites: the acetonitrile (B52724) group, the thiophene (B33073) ring, and potentially the oxazole ring under certain conditions.

Reactions of the Acetonitrile Group: The active methylene (B1212753) group of the acetonitrile moiety is a key site for derivatization. Base-catalyzed condensation reactions with aldehydes or ketones, analogous to the Knoevenagel condensation, can introduce new carbon-carbon bonds at this position. mdpi.com

Reactions of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position, which is the most nucleophilic site. pharmaguideline.com Reactions such as halogenation, nitration, and Friedel-Crafts acylation could be employed to introduce various functional groups onto the thiophene ring.

Reactions of the Oxazole Ring: The oxazole ring is generally less reactive towards electrophilic substitution than thiophene. However, nucleophilic attack can occur, sometimes leading to ring cleavage, especially in the presence of strong nucleophiles. pharmaguideline.com

Identification and Characterization of Key Intermediates

Based on the proposed synthetic pathways, several key intermediates can be postulated.

Intermediates in the Robinson-Gabriel Synthesis: The primary intermediate in this pathway is the 2-acylamino-ketone, specifically N-(1-cyano-2-oxopropyl)thiophene-2-carboxamide . Following this, the reaction likely proceeds through a cyclized, non-aromatic oxazoline (B21484) intermediate before dehydration to the final oxazole product.

Intermediates in the Van Leusen Oxazole Synthesis: The Van Leusen reaction is known to proceed through a 5-hydroxy-4-tosyl-4,5-dihydrooxazole intermediate. organic-chemistry.orgijpsonline.com This intermediate is formed from the initial addition of deprotonated TosMIC to thiophene-2-carboxaldehyde, followed by an intramolecular cyclization. wikipedia.org The subsequent elimination of the tosyl group and water leads to the formation of the aromatic oxazole ring.

Table of Potential Intermediates

Synthetic PathwayKey IntermediatePlausible Structure
Robinson-Gabriel Synthesis2-Acylamino-ketoneN-(1-cyano-2-oxopropyl)thiophene-2-carboxamide
Robinson-Gabriel SynthesisCyclized Intermediate5-hydroxy-5-methyl-2-(thiophen-2-yl)-4,5-dihydrooxazole-4-carbonitrile
Van Leusen SynthesisInitial AdductAdduct of thiophene-2-carboxaldehyde and deprotonated TosMIC
Van Leusen SynthesisCyclized Intermediate5-hydroxy-4-tosyl-2-(thiophen-2-yl)-4,5-dihydrooxazole-4-carbonitrile

Kinetic Studies and Rate Determining Steps

While specific kinetic data for the synthesis of this compound are not available, insights can be drawn from related reactions.

In the Robinson-Gabriel synthesis , the rate-determining step is generally considered to be the cyclodehydration of the 2-acylamino-ketone intermediate. This step involves the formation of a carbocation and subsequent elimination of water, and its rate is highly dependent on the strength of the acid catalyst and the reaction temperature.

Investigation of Catalytic Cycles

Catalysis plays a significant role in the synthesis of oxazole derivatives, offering milder reaction conditions and improved yields.

In the context of the Robinson-Gabriel synthesis , the process is typically catalyzed by strong protic acids like sulfuric acid or Lewis acids. The catalytic cycle involves the protonation of the carbonyl oxygen of the amide, which facilitates the intramolecular nucleophilic attack by the enol form of the ketone. The catalyst is regenerated upon the elimination of water to form the aromatic oxazole ring.

Modern variations of oxazole synthesis often employ transition metal catalysts. For instance, copper(II)-catalyzed oxidative cyclization of enamides provides a route to oxazoles. organic-chemistry.org While not directly applied to the synthesis of the target molecule, such catalytic cycles generally involve the coordination of the metal to the substrate, followed by oxidative addition, reductive elimination, and catalyst regeneration steps. A hypothetical catalytic cycle for a copper-catalyzed synthesis could involve the formation of a copper-enamide complex, followed by intramolecular C-O bond formation and subsequent oxidation to yield the oxazole and regenerate the active copper catalyst.

Stereochemical Control Mechanisms

The molecule this compound itself is achiral. Therefore, stereochemical control is not a factor in its synthesis. However, if derivatization reactions were to introduce a chiral center, for example, through the reduction of a ketone derivative or the addition of a nucleophile to an imine formed from the acetonitrile group, then stereochemical control would become a relevant consideration. In such hypothetical scenarios, the use of chiral catalysts or reagents would be necessary to achieve enantioselectivity. For instance, asymmetric hydrogenation of a suitably derivatized prochiral substrate could be employed to introduce a stereocenter with a specific configuration.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the compound “this compound” and its analogues to construct a detailed article that adheres to the requested structure and content requirements.

The requested outline—covering Structure-Activity Relationship (SAR), systematic structural modifications, influence of substituents, scaffold hopping, design strategies, and pharmacophore modeling—necessitates access to dedicated research studies, including detailed findings and data, that focus specifically on this chemical scaffold.

While general principles of medicinal chemistry and drug design involving thiophene and oxazole moieties are well-documented, specific research on the “this compound” series, which would provide the necessary evidence for SAR analysis, examples of bioisosteric replacements, or developed design strategies, could not be located in published papers or patents. Consequently, generating an article with the required depth, scientific accuracy, and data tables is not possible at this time.

Advanced Research Applications and Future Directions for Thiophene Oxazole Acetonitrile Scaffolds

Materials Science Research

The inherent π-conjugated system and tunable electronic properties of thiophene-oxazole derivatives make them highly attractive for the development of novel functional materials.

Thiophene-based π-conjugated chromophores are integral to the advancement of organic electronics. rsc.orgnbinno.com The incorporation of an oxazole (B20620) ring in conjunction with a thiophene (B33073) moiety creates a donor-π-acceptor (D–π–A) type structure, which is highly desirable for optoelectronic applications. beilstein-journals.org These materials are promising for a range of uses, including electroluminescent devices, field-effect transistors, and photovoltaics. jmaterenvironsci.com

The electronic properties of these scaffolds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for their function in organic solar cells and can be theoretically modeled using methods like Density Functional Theory (DFT). jmaterenvironsci.com The sulfur atoms within the thiophene rings enhance electron mobility, which is a key factor for improving the efficiency and brightness of OLEDs. oled-intermediates.com Research has shown that introducing a thiophene linker into polymer chains can significantly alter the electroluminescence characteristics, potentially leading to the development of materials for white-emissive OLEDs. rsc.org Furthermore, thiophene-oxazole dyads have been synthesized and shown to exhibit fluorescence with high quantum yields, a critical property for emissive layer materials in OLEDs. acs.orgnih.gov

Derivatives like 2,5-Di(thiophen-2-yl)thiazolo[5,4-d]thiazole are sought after for their ability to facilitate efficient charge transport and light emission, making them foundational for high-performance displays. nbinno.com The performance of devices using these materials is heavily dependent on the purity of the compounds, as impurities can negatively affect efficiency, brightness, and lifespan. nbinno.com

Table 1: Optoelectronic Properties of Thiophene-Based Compounds
Compound TypeKey FeaturesPotential ApplicationsRelevant Findings
Thiophene-Oxazole DyadsHigh fluorescence quantum yieldsOLED emissive layersExhibit strong luminescence suitable for light-emitting devices. acs.orgnih.gov
D–π–A Type MoleculesMega Stokes shift, high quantum efficiencies in solid-stateSolution-processed OLEDsA DMB-TT-TPA compound showed a quantum yield of 41% in the solid state. beilstein-journals.org
Fluorene-Benzotriazole Polymers with Thiophene LinkersBroad electroluminescenceSingle-layer white OLEDsAddition of thiophene linker resulted in bright yellow emission with a maximum efficiency of 1.38 cd A⁻¹. rsc.org
Thiophene-based π-conjugated ChromophoresStable cathode electrochemiluminescence (ECL)ECL sensorsSuccessfully used to construct a sensor for dopamine (B1211576) with a detection limit of 33 fM. rsc.org

The integration of dynamic covalent bonds and non-covalent interactions into polymer networks enables the creation of self-healing materials that can repair damage and extend their operational lifetime. nih.govrsc.org While direct research on "2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile" in self-healing polymers is not prominent, the functional groups within this scaffold are relevant to the field. Heterocyclic compounds are often incorporated into polymer backbones to introduce specific functionalities.

For instance, self-healing mechanisms can be based on reversible Diels-Alder reactions, where furan (B31954) and maleimide (B117702) moieties are common reactive partners. nih.gov The design of self-healing elastomers often involves the synergistic effect of multiple dynamic bonds, such as disulfide bonds, thiourea (B124793) bonds, and hydrogen bonds, to balance mechanical strength and healing efficiency. rsc.org Polymers incorporating urea-modified poly(dimethylsiloxane) have demonstrated fast autonomous self-healing, with over 90% toughness recovery after 16 hours, and high puncture resistance. rsc.org The principles from these systems could be applied to polymers functionalized with thiophene-oxazole units, potentially leveraging hydrogen bonding or other reversible interactions for healing capabilities.

Supramolecular Chemistry and Molecular Recognition Research

The ability of thiophene-oxazole scaffolds to participate in non-covalent interactions makes them valuable components in the field of supramolecular chemistry.

Thiophene-oxazole derivatives have been developed as fluorescent chemosensors for the detection of metal ions, a key area of host-guest chemistry. Schiff base fluorescent probes constructed from 5-(thiophen-2-yl)oxazole have shown high selectivity and sensitivity for specific metal ions like Ga³⁺, In³⁺, and Fe³⁺. globethesis.comrsc.org For example, two chemosensors, L1 and L2, derived from 5-(thiophene-2-yl)oxazole, exhibited a "turn-on" fluorescence response specifically for Ga³⁺ with detection limits in the nanomolar range. rsc.org This recognition is based on the specific coordination between the sensor (host) and the metal ion (guest), often leading to a significant change in the fluorescence properties of the molecule. globethesis.com The binding stoichiometry between the sensor and the ion is typically determined to be 1:2 through methods like Job's plot analysis and mass spectrometry. globethesis.comrsc.org

Table 2: Thiophene-Oxazole Based Fluorescent Chemosensors
Sensor NameTarget IonDetection LimitBinding Ratio (Sensor:Ion)Reference
L1Ga³⁺6.23 × 10⁻⁸ M1:2 rsc.org
L2Ga³⁺1.15 × 10⁻⁸ M1:2 rsc.org
TOQIn³⁺1.75 × 10⁻¹⁰ M1:2 globethesis.com
TOQ-In³⁺ ComplexFe³⁺8.45 × 10⁻⁹ MNot Specified globethesis.com

The planar, aromatic nature of thiophene units promotes aggregation through π–π stacking interactions, which is a fundamental driving force for self-assembly. nih.gov When incorporated into larger molecular or macromolecular structures, these interactions can direct the formation of ordered nanostructures. Thiophene-based oligomers and dendrimers have been shown to self-assemble into well-defined architectures such as nanowires and 2-D crystals on solid substrates. uh.edu The final supramolecular architecture is influenced by a combination of noncovalent forces, including π–π stacking, sulfur-sulfur contacts, and van der Waals forces. nih.gov The incorporation of oxazole rings can introduce additional hydrogen bonding sites or dipole-dipole interactions, providing another level of control over the self-assembly process.

Catalysis and Ligand Development Research

The nitrogen atom in the oxazole ring and the sulfur atom in the thiophene ring of the thiophene-oxazole scaffold can act as coordination sites for metal ions. This makes these compounds excellent candidates for the development of novel ligands for catalysis. nih.gov

Thiophene-derived Schiff bases, for example, can act as tridentate ligands, coordinating with metal ions like Co(II), Cu(II), Ni(II), and Zn(II) through the azomethine nitrogen, a deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.gov Similarly, oxazole and thiazole-containing ligands are widely used because their nitrogen atoms can form complexes with a variety of metal centers. alfachemic.com Chiral bis(oxazolinyl)thiophene ligands have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylation, achieving good yields and enantioselectivity. nih.gov These ligands are advantageous because the chiral groups are positioned close to the metal coordination center, allowing for efficient chiral induction. alfachemic.comnih.gov

The development of new ligands based on thiophene and oxazole heterocycles continues to be an active area of research, with applications in a wide range of asymmetric transformations beyond Friedel-Crafts reactions, such as Henry reactions and Diels-Alder reactions. nih.gov The versatility of these scaffolds allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic activity and selectivity.

Design of Chiral Ligands for Asymmetric Catalysis

The inherent structural features of the thiophene-oxazole acetonitrile (B52724) scaffold, namely the presence of multiple heteroatoms (N, S, O) and a rigid bicyclic framework, make it an attractive platform for the design of novel chiral ligands for asymmetric catalysis. The strategic placement of chiral substituents on this scaffold can create a well-defined chiral environment around a coordinated metal center, enabling high stereocontrol in a variety of chemical transformations.

Researchers have explored the synthesis of C2-symmetric chiral ligands derived from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These ligands, featuring bis(oxazolinyl)thiophene and bis(imidazolinyl)thiophene frameworks, have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivities. nih.gov The modular nature of their synthesis allows for the tuning of steric and electronic properties by varying the amino alcohol precursor, thereby optimizing ligand performance for specific catalytic applications.

Another approach involves the development of chiral Schiff base ligands derived from thiophene derivatives. These ligands, in complex with metals like vanadium, have proven effective in the asymmetric oxidation of sulfides to chiral sulfoxides with good enantioselectivity. iaea.orgresearchgate.netresearchgate.net The design of these ligands often focuses on creating a sterically hindered environment to maximize enantiomeric excess.

Furthermore, the concept of planar chirality has been introduced into oxazole-containing ligands. dicp.ac.cn By incorporating a [2.2]paracyclophane backbone, a unique and rigid chiral environment is established. dicp.ac.cn While not directly featuring a thiophene ring, these designs highlight the potential of creating novel stereochemical environments by moving beyond traditional central or axial chirality. The development of such planar-chiral oxazole-pyridine ligands has shown promise in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn

The acetonitrile group in the "this compound" scaffold offers a versatile handle for further modification. It can be elaborated into various coordinating groups, such as amines or phosphines, to create multidentate chiral ligands. The combination of the rigid thiophene-oxazole core with the flexibility of modifying the acetonitrile moiety provides a rich design space for future chiral ligand development.

Table 1: Examples of Thiophene-Based Chiral Ligands and Their Applications in Asymmetric Catalysis

Ligand Type Metal Reaction Enantioselectivity (ee) Reference
2,5-bis(oxazolinyl)thiophene Cu(II) Friedel-Crafts Alkylation Up to 81% nih.gov
Thiophene-derived Schiff Base Vanadium Asymmetric Sulfide Oxidation Up to 79% iaea.orgresearchgate.net
[2.2]Paracyclophane-based oxazole-pyridine Palladium Acetoxylative Cyclization Not Specified dicp.ac.cn

Organocatalytic Systems

While the primary focus of thiophene-oxazole scaffolds has been in metal-based catalysis, their structural motifs hold conceptual promise for the development of novel organocatalytic systems. Organocatalysis relies on the use of small, chiral organic molecules to catalyze chemical reactions, offering a complementary approach to metal catalysis. The thiophene-oxazole acetonitrile framework possesses key features that could be exploited in the design of organocatalysts.

The nitrogen atom in the oxazole ring can act as a Lewis base or a hydrogen bond acceptor, while the thiophene ring can engage in π-stacking interactions. The acetonitrile group can be hydrolyzed to a carboxylic acid, which could serve as a Brønsted acid or be further functionalized into other catalytic moieties.

For instance, by introducing a chiral amine functionality, it is conceivable to design catalysts that operate via enamine or iminium ion intermediates, which are central to many organocatalytic transformations. The rigid backbone of the thiophene-oxazole scaffold could provide a well-defined stereochemical environment to control the facial selectivity of reactions.

Furthermore, the development of bifunctional organocatalysts, where a single molecule contains both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base, is a powerful strategy in asymmetric synthesis. The thiophene-oxazole acetonitrile scaffold could be functionalized to incorporate these dual catalytic sites. For example, a chiral amino group could be installed alongside a phenolic hydroxyl group on a modified scaffold to create a bifunctional acid-base catalyst.

While specific examples of "this compound" being used as an organocatalyst are not yet prevalent in the literature, the principles of organocatalyst design suggest that this scaffold is a promising starting point for future research. The exploration of its potential in asymmetric Michael additions, aldol (B89426) reactions, and other fundamental carbon-carbon bond-forming reactions could lead to the discovery of novel and efficient organocatalytic systems.

Agrochemical Research and Crop Protection

Heterocyclic compounds containing thiophene and oxazole rings are well-represented in the field of agrochemical research due to their diverse biological activities. bohrium.commdpi.com These scaffolds are present in a variety of compounds that exhibit fungicidal, insecticidal, and herbicidal properties. bohrium.commdpi.com The "this compound" structure, combining both of these important heterocycles, presents a promising framework for the development of new crop protection agents.

The replacement of a thiazole (B1198619) ring with an oxazole ring in certain chemical series has been shown to increase the fungicidal activity and broaden the spectrum of controlled pathogens. mdpi.com This suggests that the oxazole moiety in the thiophene-oxazole scaffold could be advantageous for developing novel fungicides. Thiophene derivatives themselves have been investigated for their potential as fungicides, with some showing activity against pathogens like Rhizoctonia solani. mdpi.com

In the realm of insecticides, the isoxazoline (B3343090) ring, a close relative of the oxazole, is a key component of the commercial fungicide oxathiapiprolin, which also contains a thiazole ring. frontiersin.org Structural modifications of such compounds are an active area of research, and the thiophene-oxazole scaffold could offer a novel backbone for the design of insecticides with new modes of action, potentially helping to overcome existing resistance issues.

Furthermore, certain oxazole derivatives have demonstrated herbicidal activity against various weed species. bohrium.com The mechanism of action for these compounds can vary, and the unique electronic and steric properties of the thiophene-oxazole acetonitrile scaffold could lead to the discovery of herbicides with novel target sites in plants.

The acetonitrile group provides a reactive handle for the synthesis of a library of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on both the thiophene and oxazole rings, as well as derivatizing the acetonitrile group, researchers can fine-tune the biological activity and selectivity of these compounds for specific agricultural applications.

Table 2: Potential Agrochemical Applications of Thiophene-Oxazole Scaffolds

Application Rationale Key Structural Features
Fungicide Presence of oxazole and thiophene rings, known for antifungal properties. mdpi.commdpi.com Thiophene ring, Oxazole ring
Insecticide Structural similarity to existing isoxazoline-based insecticides. frontiersin.org Oxazole (isoxazoline analogue)

| Herbicide | Known herbicidal activity of certain oxazole derivatives. bohrium.com | Oxazole ring |

Chemical Biology Tool Development (Conceptual)

The development of chemical biology tools allows for the study and manipulation of biological systems at the molecular level. The "this compound" scaffold, with its unique photophysical properties and potential for functionalization, represents a conceptual starting point for the design of novel chemical probes and tools.

Thiophene-oxazole dyads are known to exhibit fluorescence with high quantum yields, a property that is highly desirable for the development of fluorescent probes. nih.govacs.org These probes can be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. The acetonitrile group could be modified to incorporate a reactive group for covalent labeling of the target biomolecule or a recognition moiety for specific non-covalent binding.

For example, by attaching a known enzyme inhibitor to the scaffold, a fluorescent probe could be created to study the localization and activity of that enzyme in real-time. Alternatively, the scaffold could be incorporated into a "turn-on" fluorescent sensor, where the fluorescence is quenched until the probe interacts with its target analyte, leading to a measurable increase in fluorescence intensity.

Another potential application is in the design of photoaffinity labels. By introducing a photolabile group, such as a diazide, onto the thiophene-oxazole scaffold, a probe can be created that, upon irradiation with light, forms a highly reactive species that covalently crosslinks to its binding partner. nih.gov This technique is invaluable for identifying the molecular targets of bioactive small molecules.

The rigid and planar nature of the thiophene-oxazole core could also be exploited in the design of intercalators for DNA or probes for amyloid fibrils, where π-stacking interactions are crucial for binding. The development of such tools would require a multidisciplinary approach, combining organic synthesis, photophysical characterization, and biological evaluation. While still in the conceptual stage, the inherent properties of the thiophene-oxazole acetonitrile scaffold make it an intriguing platform for the future development of sophisticated chemical biology tools.

Integration into Nanotechnology Research

The integration of functional organic molecules into nanomaterials is a rapidly growing field of research, with applications ranging from electronics to nanomedicine. The "this compound" scaffold possesses properties that make it a candidate for incorporation into nanotechnology platforms.

The fluorescent nature of thiophene-oxazole dyads is of particular interest for the development of fluorescent nanoparticles or quantum dots. nih.govacs.org By functionalizing the surface of these nanomaterials with the thiophene-oxazole acetonitrile molecule, highly luminescent and photostable nanoprobes could be created for bioimaging applications. The small size of these probes would allow for minimally invasive imaging at the cellular and subcellular level.

Furthermore, thiophene-containing compounds are widely used in the field of organic electronics due to their excellent charge-transport properties. The thiophene-oxazole scaffold could be explored as a building block for the synthesis of novel organic semiconductors. By polymerizing or self-assembling these molecules on a substrate, thin films with tailored electronic properties could be fabricated for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The acetonitrile group can also serve as an anchor point for attaching the molecule to metal surfaces, such as gold or silver nanoparticles. This could lead to the development of surface-enhanced Raman scattering (SERS) probes, where the vibrational modes of the molecule are greatly enhanced by the plasmonic field of the nanoparticles, allowing for ultra-sensitive detection of analytes.

While the direct integration of "this compound" into nanotechnology research is an emerging area, the foundational properties of the scaffold—its fluorescence, electronic characteristics, and potential for surface functionalization—provide a strong rationale for its future exploration in this exciting and interdisciplinary field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile?

  • Methodology : The synthesis of analogous heterocyclic acetonitriles typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiophene-containing oxazole derivatives can be synthesized via a multi-step process:

Thiophene functionalization : Introduce a reactive group (e.g., amino or thiol) at the 2-position of thiophene.

Oxazole ring formation : React the functionalized thiophene with a nitrile-containing precursor (e.g., cyanoacetamide) under microwave-assisted or thermal conditions to form the oxazole core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

  • Key considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to balance yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Expect signals for thiophene protons (δ 6.8–7.5 ppm), oxazole protons (δ 7.2–8.0 ppm), and the acetonitrile methylene group (δ 3.5–4.0 ppm).
  • ¹³C NMR : Identify the nitrile carbon (δ 115–120 ppm) and oxazole/thiophene carbons (δ 120–150 ppm) .
    • IR : A strong absorption band near 2240 cm⁻¹ confirms the C≡N stretch .
    • Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated via high-resolution MS). Fragmentation patterns may include loss of the nitrile group (–C≡N, 26 Da) .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Insoluble in water due to the hydrophobic thiophene-oxazole system .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring or hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives for biological activity studies?

  • Methodology :

DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity sites .

Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity. The oxazole and thiophene moieties may engage in π-π stacking or hydrogen bonding .

  • Validation : Compare computational binding scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Approach :

  • Variable-temperature NMR : Determine if signal splitting arises from conformational dynamics (e.g., restricted rotation around the oxazole-thiophene bond) .
  • 2D NMR (COSY, NOESY) : Map coupling interactions to confirm connectivity and rule out impurities .
    • Case study : A 2023 study on analogous thiazole derivatives used NOESY to resolve overlapping aromatic signals caused by steric hindrance .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?

  • DoE workflow :

Factors : Temperature, solvent ratio, catalyst loading.

Response variables : Yield, purity.

Statistical model : Central Composite Design (CCD) to identify interactions between factors .

  • Example : A 2007 study optimized thiazole synthesis using DoE, reducing reaction time by 40% while maintaining >90% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.